
1-methyl-1H-indole-4-carbaldehyde
Overview
Description
1-Methyl-1H-indole-4-carbaldehyde (CAS: 133994-99-7) is an indole derivative with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol. It features a methyl group at the 1-position of the indole ring and a formyl group at the 4-position (Figure 1). This compound is commercially available at 97% purity and is commonly used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylindole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Methyl-1H-indole-4-carboxylic acid.
Reduction: 1-Methyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
1-Methyl-1H-indole-4-carbaldehyde serves as an intermediate in the synthesis of various organic compounds. Its structure allows for the formation of complex heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals. The compound's aldehyde functional group can participate in reactions such as condensation and oxidation, making it a valuable building block in synthetic organic chemistry .
Pharmaceutical Development
Research indicates that this compound has potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases. Its biological activity is attributed to its ability to interact with specific molecular targets within cells, potentially leading to the modulation of pathways involved in cell growth and apoptosis .
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity, which is increasingly relevant given the rise of antibiotic-resistant pathogens. The mechanism of action is thought to involve interference with microbial cell membranes and enzyme activity .
Anticancer Activity
A study highlighted the anticancer properties of this compound, demonstrating its effectiveness in inducing apoptosis in various cancer cell lines. The compound's interactions with enzymes involved in cancer proliferation were significant, showing promise for further development as an anticancer agent .
Synthesis of Novel Compounds
In a recent synthesis project, researchers utilized this compound to create derivatives that exhibited enhanced biological activities compared to the parent compound. These derivatives were tested for their efficacy against cancer cell lines, revealing improved potency .
Industrial Applications
In addition to its research applications, this compound is employed in the production of dyes and pigments due to its unique chemical properties. Its versatility makes it suitable for various industrial processes where specific colorimetric properties are required .
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methylindole Carbaldehydes
The position of the formyl group on the indole ring significantly influences physicochemical properties. Key positional isomers include:
Key Insight: The 5-carbaldehyde isomer exhibits a distinct melting point, suggesting differences in crystallinity compared to the 4-carbaldehyde derivative.
Substituent Variations on the Indole Core
Alkyl Chain Modifications
- 1-Ethyl-1H-indole-4-carbaldehyde (CAS: 894852-86-9): Replacing the methyl group with an ethyl increases hydrophobicity and molecular weight (C₁₁H₁₁NO, 173.21 g/mol). This modification may enhance lipophilicity, affecting solubility and interaction with biological targets .
Functional Group Replacements
- 1-Methyl-1H-indole-4-carbonitrile (CAS: 628711-58-0): Replacing the aldehyde with a cyano group (C₁₀H₈N₂, 156.19 g/mol) introduces nitrile functionality, which is less polar but more reactive in nucleophilic additions .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9): A chlorine substituent and carboxylic acid group introduce electronegativity and acidity, diverging entirely from the aldehyde’s reactivity profile .
Biological Activity
1-Methyl-1H-indole-4-carbaldehyde is a significant compound within the indole family, known for its diverse biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an indole ring with a methyl group at the nitrogen position and an aldehyde functional group at the 4-position. This unique structure contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C10H9N |
Molecular Weight | 155.19 g/mol |
CAS Number | 133994-99-7 |
Melting Point | Not specified |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes, receptors, and other proteins. Indole derivatives are known to influence numerous biochemical pathways, leading to a range of biological effects:
- Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.
- Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation in various models.
- Antimicrobial Activity : Effective against a range of bacterial strains, contributing to its potential use in treating infections.
This compound interacts with several biomolecules, which can lead to changes in cellular functions:
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Gene Expression Modulation : Influences transcription factors that regulate gene expression related to cell growth and apoptosis.
Anticancer Activity
A study conducted on various indole derivatives, including this compound, revealed significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
Comparative studies with other indole derivatives highlight the unique properties of this compound:
Compound | Position of Aldehyde | Biological Activity |
---|---|---|
1-Methyl-1H-indole-3-carbaldehyde | 3 | Moderate anticancer activity |
1-Methyl-1H-indole-5-carbaldehyde | 5 | Limited biological activity |
This compound | 4 | Strong anticancer and antimicrobial activity |
Future Directions
The ongoing research into the biological activities of this compound suggests several promising avenues for future exploration:
- Drug Development : Its potential as a lead compound for new pharmaceuticals targeting cancer and infectious diseases.
- Mechanistic Studies : Further elucidation of its molecular mechanisms could enhance understanding and application in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-1H-indole-4-carbaldehyde, and how is purity optimized?
- Methodology : The compound is typically synthesized via formylation of 1-methylindole using Vilsmeier-Haack conditions (POCl₃/DMF). Post-reaction, neutralization with aqueous NaHCO₃ and extraction with dichloromethane are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥97% purity, as validated by suppliers . Recrystallization from ethanol may further enhance purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm, while the indole C-4 substitution is confirmed by distinct aromatic splitting patterns .
- IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the aldehyde carbonyl group .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 160.18, with fragmentation patterns consistent with indole-aldehyde derivatives .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodology : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidation and photodegradation. Purity degradation can be monitored via periodic TLC analysis (silica gel, UV detection) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodology :
- Data Collection : Use high-resolution single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Refinement : Employ SHELXL for anisotropic displacement parameter refinement, ensuring R-factor convergence below 5%. Hydrogen bonding and π-stacking interactions are visualized using ORTEP-3 .
- Validation : Cross-validate with Mercury (Cambridge Structural Database) to identify steric clashes or unusual torsion angles .
Q. How can contradictions in reactivity data for cross-coupling reactions involving this compound be addressed?
- Methodology :
- Controlled Experiments : Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ vs. PdCl₂(dppf) catalysts in THF/toluene mixtures.
- Electronic Effects : The aldehyde’s electron-withdrawing nature may deactivate the indole ring; DFT calculations (Gaussian 16) can model charge distribution .
- Side Reactions : Monitor for aldehyde oxidation or indole N-alkylation byproducts via LC-MS .
Q. What mechanistic insights explain the aldehyde group’s reactivity in nucleophilic additions?
- Methodology :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track imine formation rates with primary amines.
- Computational Analysis : Perform Hartree-Fock calculations to map frontier molecular orbitals (HOMO/LUMO), highlighting the aldehyde’s electrophilic character .
- Solvent Effects : Compare reactivity in polar aprotic (DMSO) vs. nonpolar solvents (toluene) to assess stabilization of transition states .
Properties
IUPAC Name |
1-methylindole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTNSZIYQMJJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589402 | |
Record name | 1-Methyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133994-99-7 | |
Record name | 1-Methyl-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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